N-(Ethylamino) Fluvoxamine

Catalog No.
S875912
CAS No.
1217262-11-7
M.F
C17H26F3N3O2
M. Wt
361.41
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(Ethylamino) Fluvoxamine

CAS Number

1217262-11-7

Product Name

N-(Ethylamino) Fluvoxamine

IUPAC Name

N'-[2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]ethane-1,2-diamine

Molecular Formula

C17H26F3N3O2

Molecular Weight

361.41

InChI

InChI=1S/C17H26F3N3O2/c1-24-12-3-2-4-16(23-25-13-11-22-10-9-21)14-5-7-15(8-6-14)17(18,19)20/h5-8,22H,2-4,9-13,21H2,1H3/b23-16+

SMILES

COCCCCC(=NOCCNCCN)C1=CC=C(C=C1)C(F)(F)F

Synonyms

N-(Ethylamino) Fluvoxamine; 5-Methoxy-1-[4-(trifluoroMethyl)phenyl]- 1-pentanone O-[2-[(2-AMinoethyl)aMino]ethyl]oxiMe; N-[2-[[[(E)-5-Methoxy-1-[4-(trifluoroMethyl)phenyl]pentylidene]aMino]oxy]ethyl]etane-1,2-diaMine

N-(Ethylamino) Fluvoxamine is a derivative of the selective serotonin reuptake inhibitor (SSRI) Fluvoxamine. While Fluvoxamine itself is a well-studied and prescribed medication for depression and obsessive-compulsive disorder , N-(Ethylamino) Fluvoxamine is not a therapeutic drug and is instead considered an impurity found in Fluvoxamine formulations [].

N-(Ethylamino) Fluvoxamine is a derivative of fluvoxamine, a well-known selective serotonin reuptake inhibitor (SSRI) primarily used in the treatment of obsessive-compulsive disorder and depression. The compound is characterized by its unique structure, which includes an ethylamino group attached to the fluvoxamine backbone. This modification may influence its pharmacological properties and interactions with biological systems. The chemical formula for N-(Ethylamino) Fluvoxamine is C19H25F3N2O6C_{19}H_{25}F_{3}N_{2}O_{6}, and it has a molecular weight of approximately 434.4 g/mol .

Typical of amines and substituted phenols. Key reactions include:

  • Alkylation: The ethylamino group can participate in alkylation reactions, potentially forming quaternary ammonium compounds.
  • Acid-Base Reactions: As an amine, it can act as a base, reacting with acids to form salts.
  • Oxidation: The compound may be oxidized under certain conditions, affecting its biological activity.

These reactions are essential for understanding the compound's stability and reactivity in pharmaceutical formulations.

N-(Ethylamino) Fluvoxamine exhibits biological activity primarily through its action as a serotonin reuptake inhibitor. By blocking the serotonin transporter, it increases serotonin levels in the synaptic cleft, which is beneficial in treating mood disorders. Additionally, its structural modifications may enhance its affinity for serotonin receptors or alter its metabolic pathways compared to standard fluvoxamine .

The synthesis of N-(Ethylamino) Fluvoxamine typically involves:

  • Starting Materials: Utilizing fluvoxamine as a precursor.
  • Reagents: Employing ethylamine in the reaction.
  • Reaction Conditions: Conducting the reaction under controlled temperatures and solvents to ensure optimal yield and purity.

The exact synthetic route may vary based on desired purity and scale of production but generally follows established protocols for modifying amine compounds .

N-(Ethylamino) Fluvoxamine is primarily studied for its potential therapeutic applications in treating anxiety disorders and depression. Its unique properties may lead to improved efficacy or reduced side effects compared to traditional fluvoxamine formulations. Moreover, research into its pharmacokinetics and metabolism could provide insights into personalized medicine approaches for treating psychiatric conditions .

Interaction studies involving N-(Ethylamino) Fluvoxamine focus on:

  • Drug-Drug Interactions: Investigating how this compound interacts with other medications metabolized by cytochrome P450 enzymes, particularly CYP2D6.
  • Pharmacokinetics: Understanding how the presence of this compound affects the absorption, distribution, metabolism, and excretion of co-administered drugs.

Such studies are crucial for assessing safety profiles and optimizing therapeutic regimens .

N-(Ethylamino) Fluvoxamine shares structural similarities with several other compounds in the SSRI class and related amines. Key comparisons include:

Compound NameChemical StructureUnique Features
FluvoxamineC15_{15}H21_{21}F3_{3}N2_{2}O2_{2}Established SSRI; widely used
SertralineC17_{17}H17_{17}Cl2_{2}N1_{1}O1_{1}Different halogen substitution; similar use
ParoxetineC18_{18}H19_{19}F1_{1}N1_{1}O1_{1}Distinct structure; more potent SSRI
CitalopramC20_{20}H21_{21}F1_{1}N1_{1}O1_{1}Different mechanism; fewer side effects

These compounds highlight the unique aspects of N-(Ethylamino) Fluvoxamine while emphasizing its potential advantages in therapeutic contexts .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

2.2

Wikipedia

N-(ethylamino) fluvoxamine

Dates

Modify: 2024-04-14

Explore Compound Types